molecular formula C17H24N2O4S B12390762 Methyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate

Methyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate

Cat. No.: B12390762
M. Wt: 352.5 g/mol
InChI Key: JTOFYTPQZNIWRT-ZDUSSCGKSA-N
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Description

Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester is a polypeptide compound containing sulfamide. It is commonly used in the synthesis of peptide-agent coupling compounds . This compound is known for its role in the development of various bioactive molecules and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester involves the coupling of glycine and phenylalanine derivatives. The reaction typically requires the use of protecting groups to prevent unwanted side reactions. The process involves the following steps:

  • Protection of the amino group of glycine using a suitable protecting group such as tert-butoxycarbonyl (Boc).
  • Coupling of the protected glycine with the phenylalanine derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
  • Removal of the protecting group to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted polypeptides .

Scientific Research Applications

Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester involves its interaction with specific molecular targets. The compound acts by forming stable peptide bonds with other molecules, facilitating the synthesis of complex bioactive compounds. The sulfamide group plays a crucial role in enhancing the stability and reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-alanyl-, Methyl ester
  • Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-valyl-, Methyl ester
  • Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-leucyl-, Methyl ester

Uniqueness

Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester is unique due to its specific combination of glycine and phenylalanine derivatives, which imparts distinct chemical properties and reactivity. The presence of the sulfamide group further enhances its stability and makes it suitable for various synthetic applications .

Properties

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetate

InChI

InChI=1S/C17H24N2O4S/c1-17(2,3)23-16(21)19-13(10-12-8-6-5-7-9-12)15(24)18-11-14(20)22-4/h5-9,13H,10-11H2,1-4H3,(H,18,24)(H,19,21)/t13-/m0/s1

InChI Key

JTOFYTPQZNIWRT-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)NCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)NCC(=O)OC

Origin of Product

United States

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